molecular formula C5H10ClN B1606579 3-Chloropiperidine CAS No. 50564-59-5

3-Chloropiperidine

Cat. No.: B1606579
CAS No.: 50564-59-5
M. Wt: 119.59 g/mol
InChI Key: YQUBWBSLSNIUBN-UHFFFAOYSA-N
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Description

3-Chloropiperidine is a chlorinated derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chlorine atom at the third position of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and industrial processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This is a common reaction in the synthesis of various derivatives.

    Formation of Aziridinium Ions: The compound can form highly electrophilic bicyclic aziridinium ions through intramolecular displacement of the chloride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiviral Applications

1.1 Mechanism of Action Against HIV-1

Recent studies have highlighted the potential of bis-3-chloropiperidines (B-CePs) in targeting the trans-activation response (TAR) element of the HIV-1 genome. These compounds demonstrate a unique ability to form covalent cross-links between guanines in RNA structures, which inhibits the formation of essential RNA-protein complexes necessary for viral replication. The interaction between B-CePs and TAR RNA has been characterized by electrophoresis and mass spectrometry, revealing dose-dependent binding and significant inhibition of nucleocapsid-mediated processes .

1.2 Case Study: B-CePs as RNA Modulators

A study demonstrated that B-CePs could effectively inhibit the chaperone activity of the HIV-1 nucleocapsid protein (NC), leading to decreased formation of TAR/cTAR hybrids. This inhibition was shown to be concentration-dependent, suggesting that B-CePs hold promise as antiviral agents by disrupting critical viral RNA interactions .

Anticancer Applications

2.1 DNA Alkylation and Strand Cleavage

3-Chloropiperidine derivatives have been identified as potent DNA alkylating agents capable of inducing strand cleavage through a mechanism involving the alkylation of nucleobases, particularly guanines. The preferential attack on the N7 position of guanine leads to the formation of mono- and bifunctional adducts, which can inhibit essential DNA-processing enzymes like topoisomerase IIα, a key target in cancer therapy .

2.2 Case Study: Bis-3-Chloropiperidines in Cancer Research

Research has shown that these compounds can induce significant DNA damage, resulting in cell death in cancerous cells. The ability to selectively target nucleophilic sites on DNA allows for potential applications in developing new anticancer therapeutics with improved efficacy against resistant cancer types .

Table 1: Summary of B-CePs Reactivity with RNA and DNA

CompoundTargetMechanismKey Findings
B-CeP 1TAR RNACovalent cross-linkingInhibits NC-mediated hybrid formation; low cytotoxicity
B-CeP 2DNAAlkylation at N7 guanineInduces strand cleavage; inhibits topoisomerase IIα
B-CeP 3General RNAAlkylation and cross-linkingEffective against various RNA constructs

Mechanism of Action

The primary mechanism of action of 3-chloropiperidine involves the formation of an electrophilic aziridinium ion through intramolecular displacement of the chloride. This ion is highly reactive and readily attacked by nucleophiles such as the guanine base in DNA. The resulting covalent adducts can lead to depurination, strand cleavage, and potentially apoptosis of the affected cell .

Biological Activity

3-Chloropiperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in the context of anticancer research. This article discusses the compound's mechanisms of action, its potential therapeutic applications, and relevant studies that elucidate its biological effects.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a chlorine substituent at the third position. This structure contributes to its reactivity as an alkylating agent, allowing it to interact with nucleic acids and proteins within biological systems. The compound can form reactive intermediates, which are crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA . This process involves the formation of covalent bonds between the compound and nucleobases, leading to various types of DNA damage, including:

  • Alkylation : The introduction of alkyl groups to DNA bases, primarily targeting guanine residues.
  • Depurination : The loss of purine bases from the DNA structure.
  • Strand Cleavage : The breaking of phosphodiester bonds in the DNA backbone.

These actions can prevent DNA replication and transcription, ultimately leading to cell death, making this compound a candidate for anticancer therapies .

Case Studies and Experimental Evidence

  • Alkylation Studies : Research has demonstrated that bis-3-chloropiperidines can effectively alkylate nucleic acids, resulting in significant DNA cleavage. For instance, experiments using polyacrylamide gel electrophoresis (PAGE) showed dose-dependent alkylation and strand cleavage in double-stranded DNA constructs .
  • Topoisomerase Inhibition : A study highlighted the ability of this compound derivatives to inhibit topoisomerase IIα, an enzyme critical in DNA replication and repair. This inhibition correlates with increased cytotoxicity against cancer cells, suggesting potential therapeutic applications .
  • Kinetic Analysis : Kinetic studies have provided insights into the reaction mechanisms involving 3-chloropiperidines. The formation of aziridinium ions as reactive intermediates plays a pivotal role in the alkylation process .

Data Tables

StudyCompoundKey Findings
Bis-3-chloropiperidineInduces DNA damage via alkylation and strand cleavage; inhibits topoisomerase IIα.
This compoundDemonstrated potent alkylating activity; formation of aziridinium ions enhances reactivity.
Various derivativesStructure-activity relationship (SAR) analysis shows that modifications can enhance or reduce biological activity.

Properties

IUPAC Name

3-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUBWBSLSNIUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329902
Record name 3-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50564-59-5
Record name 3-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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